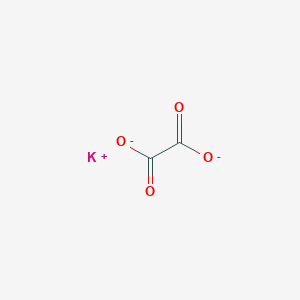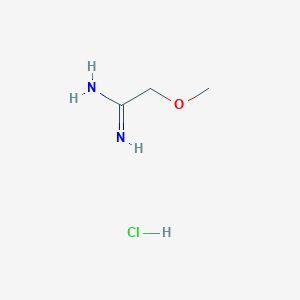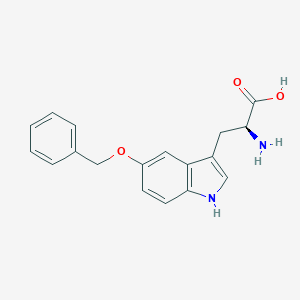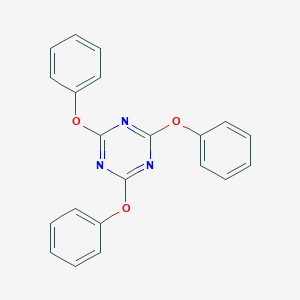![molecular formula C14H16N6O3 B167596 Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester CAS No. 1680-16-6](/img/structure/B167596.png)
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research due to its unique properties and mechanism of action. In
Mecanismo De Acción
The mechanism of action of Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester involves the inhibition of various enzymes and proteins in the body. The compound binds to the active sites of these enzymes and proteins, thereby preventing their normal functioning. This leads to the disruption of various biological processes, which in turn results in the observed biological effects of the compound.
Efectos Bioquímicos Y Fisiológicos
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antiviral properties, inhibiting the replication of various viruses. The compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to have anti-inflammatory properties, reducing inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. It has a high level of purity, making it suitable for use in various assays and experiments. However, the compound has some limitations, including its toxicity and potential side effects. Careful handling and use of appropriate protective equipment are necessary to ensure the safety of researchers working with the compound.
Direcciones Futuras
There are several future directions for research on Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester. One potential direction is the development of new derivatives of the compound with improved properties and efficacy. Another direction is the study of the compound's mechanism of action in more detail, including its interactions with specific proteins and enzymes. The compound's potential applications in the treatment of various diseases, including cancer and viral infections, also warrant further investigation. Additionally, the compound's use as a fluorescent probe for imaging cells and tissues could be further explored.
Conclusion:
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester is a chemical compound with potential applications in various fields of scientific research. The compound has been synthesized using a specific method and has been found to have antimicrobial, antiviral, and anticancer properties. Its mechanism of action involves the inhibition of various enzymes and proteins in the body. The compound has several advantages for lab experiments, but also has potential limitations and side effects. Future research directions include the development of new derivatives, study of the compound's mechanism of action, and investigation of its potential applications in disease treatment and imaging.
Métodos De Síntesis
The synthesis of Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester involves the reaction between glycine and 2-azido-1H-benzimidazole-1-carbonyl chloride in the presence of butyl alcohol. The reaction is carried out under controlled conditions and requires the use of various reagents and solvents. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has potential applications in various fields of scientific research. The compound has been found to have antimicrobial, antiviral, and anticancer properties. It can be used as a tool for studying the mechanism of action of various biological processes. The compound has also been used as a fluorescent probe for imaging cells and tissues.
Propiedades
Número CAS |
1680-16-6 |
|---|---|
Nombre del producto |
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester |
Fórmula molecular |
C14H16N6O3 |
Peso molecular |
316.32 g/mol |
Nombre IUPAC |
butyl 2-[(2-azidobenzimidazole-1-carbonyl)amino]acetate |
InChI |
InChI=1S/C14H16N6O3/c1-2-3-8-23-12(21)9-16-14(22)20-11-7-5-4-6-10(11)17-13(20)18-19-15/h4-7H,2-3,8-9H2,1H3,(H,16,22) |
Clave InChI |
APKWSFXQFSKMEP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CNC(=O)N1C2=CC=CC=C2N=C1N=[N+]=[N-] |
SMILES canónico |
CCCCOC(=O)CNC(=O)N1C2=CC=CC=C2N=C1N=[N+]=[N-] |
Otros números CAS |
1680-16-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




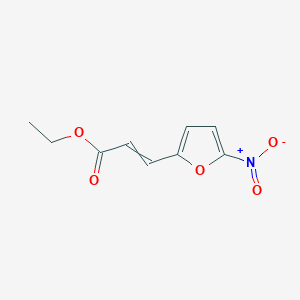
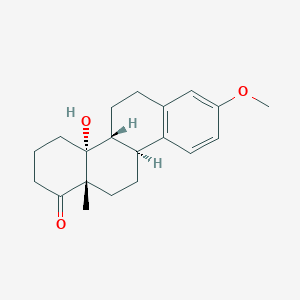
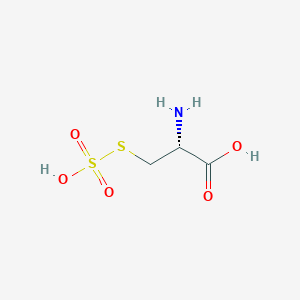

![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
